[3-Ethoxy-2-(methoxyimino)-3-oxopropyl](triphenyl)phosphonium bromide
Overview
Description
“3-Ethoxy-2-(methoxyimino)-3-oxopropylphosphonium bromide” is a chemical compound with the molecular formula C24H25BrNO3P . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C24H25BrNO3P . This indicates that it contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and phosphorus (P).Physical And Chemical Properties Analysis
The compound has a molecular weight of 486.35 . It is a solid at room temperature .Scientific Research Applications
Phosphonic Acid Functional Group
3-Ethoxy-2-(methoxyimino)-3-oxopropylphosphonium bromide is related to the broader class of phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. This structure is leveraged for various applications due to its structural analogy with the phosphate moiety and its coordination or supramolecular properties. Phosphonic acids find utility in fields like chemistry, biology, and physics, being pivotal in numerous research projects. These applications encompass drug development, bone targeting, designing of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen. The review emphasizes the diverse fields where phosphonic acids play a critical role, indicating the importance of their synthesis for a wide range of scientific projects (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Flame Retardants
The compound also falls under the category of organophosphorus flame retardants (FRs), which are extensively used across industries like dyes, varnishes, adhesives, synthetic resins, polyvinyl chloride, hydraulic fluids, plastics, and textiles. The significance of these flame retardants has amplified due to the reduced use of polybrominated diphenyl ethers (PBDEs) over environmental concerns. Phosphorous FRs, including triphenyl phosphate, show neurotoxic, fertility, reproductive, and carcinogenic effects under certain conditions, pointing to their multifaceted impact and the necessity for comprehensive understanding and careful handling (Bruchajzer, Frydrych, & Szymańska, 2015).
Environmental Fate of Alkylphenol Ethoxylates
Alkylphenol ethoxylates (APEs), to which the compound is structurally related, are commonly used surfactants in various domestic and industrial products, often found in wastewater discharges. The degradation of these compounds in wastewater treatment plants or the environment results in more persistent shorter-chain APEs and alkylphenols, raising concerns about their potential to disrupt endocrine function in wildlife and humans. Understanding the environmental fate of these compounds is essential for assessing their impact and implementing appropriate measures to mitigate their effects (Ying, Williams, & Kookana, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Ethoxy-2-(methoxyimino)-3-oxopropylphosphonium bromide is the mitochondria . The compound is known to associate preferentially with mitochondria when exposed to live mammalian cells in culture .
Mode of Action
This interaction results in the formation of liposomes that preferentially associate with mitochondria .
Pharmacokinetics
The compound’s ability to form liposomes that associate with mitochondria suggests it may have good bioavailability within cells .
properties
IUPAC Name |
[(2E)-3-ethoxy-2-methoxyimino-3-oxopropyl]-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3P.BrH/c1-3-28-24(26)23(25-27-2)19-29(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,3,19H2,1-2H3;1H/q+1;/p-1/b25-23-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDUKALIRUWQMR-ADYMNVQMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrNO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670594 | |
Record name | [(2E)-3-Ethoxy-2-(methoxyimino)-3-oxopropyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108411-45-6 | |
Record name | [(2E)-3-Ethoxy-2-(methoxyimino)-3-oxopropyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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